molecular formula C20H18F3N3O B2571776 1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone CAS No. 2380178-16-3

1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

Cat. No. B2571776
CAS RN: 2380178-16-3
M. Wt: 373.379
InChI Key: GTBXWPPHPOZOES-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, an azetidine ring, and a trifluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the benzimidazole and azetidine rings, followed by the introduction of the trifluoromethyl group .


Molecular Structure Analysis

The benzimidazole ring in this compound is a type of heterocycle that consists of a fused benzene and imidazole ring . The azetidine ring is a four-membered heterocyclic ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and azetidine rings, as well as the trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound is not known without additional context, such as its use in a pharmaceutical or industrial application .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity .

properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O/c1-13-24-17-7-2-3-8-18(17)26(13)16-11-25(12-16)19(27)10-14-5-4-6-15(9-14)20(21,22)23/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBXWPPHPOZOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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